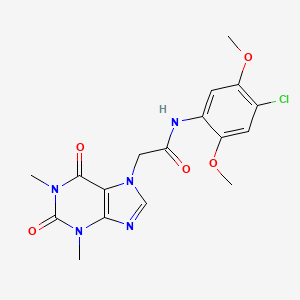
N-(4-chloro-2,5-dimethoxyphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a useful research compound. Its molecular formula is C17H18ClN5O5 and its molecular weight is 407.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-chloro-2,5-dimethoxyphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is 407.0996464 g/mol and the complexity rating of the compound is 637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-chloro-2,5-dimethoxyphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-2,5-dimethoxyphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuroprotective and MAO-B Inhibitory Activities
One of the significant applications of compounds similar to N-(4-chloro-2,5-dimethoxyphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is in the field of neuroprotection. A study by Mitkov et al. (2022) focuses on derivatives of theophylline-7-acetyl semi- and thiosemicarbazide hybrids for their neuroprotective effects and monoamine oxidase B (MAO-B) inhibitory activities. These derivatives show promise in in vitro evaluations, demonstrating significant neuroprotection and MAO-B inhibition, indicating their potential for treating neurodegenerative disorders (Mitkov et al., 2022).
Serotonin and Dopamine Receptor Affinity
Research on N-(arylpiperazinyl)acetamide derivatives of dimethylpurines, such as the one described, has shown their binding affinity for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. Żmudzki et al. (2015) synthesized and evaluated these derivatives, identifying compounds with potential as dual 5-HT6/D2 receptor ligands. This suggests their applicability in psychiatric and neurological disorders (Żmudzki et al., 2015).
Potential Pesticidal Applications
N-derivatives of similar compounds have been explored for their potential as pesticides. Olszewska et al. (2011) characterized several N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide through X-ray powder diffraction, identifying them as potential pesticides. This research opens avenues for agricultural applications of such compounds (Olszewska et al., 2011).
Anticancer Properties
Another important application is in the field of cancer research. Shahzadi et al. (2022) synthesized novel acefyllines, which showed moderate antiproliferative activity against human liver carcinoma. Notably, one derivative exhibited potent activity, highlighting the anticancer potential of these compounds (Shahzadi et al., 2022).
Anticonvulsant Properties
The anticonvulsant potential of related compounds has also been explored. Peikov et al. (1995) assessed the broncholytic and toxicological effects of xanthineacetic acid derivatives, finding one compound to exhibit a strong bronchodilating effect. This points towards potential applications in respiratory disorders and epilepsy (Peikov et al., 1995).
Potential Inhibition of Oncogenic Tyrosine Kinases
Sultani et al. (2017) synthesized new mercapto xanthine derivatives and evaluated their antitumor activity on breast and leukemic cancer cell lines. The study suggests that these compounds may block oncogenic tyrosine kinases, offering a pathway for cancer treatment (Sultani et al., 2017).
Propiedades
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O5/c1-21-15-14(16(25)22(2)17(21)26)23(8-19-15)7-13(24)20-10-6-11(27-3)9(18)5-12(10)28-4/h5-6,8H,7H2,1-4H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTMNAIMSSWQRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC(=C(C=C3OC)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({[4-(4-nitrophenoxy)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B3459187.png)
![3-{[(2-methylphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B3459191.png)
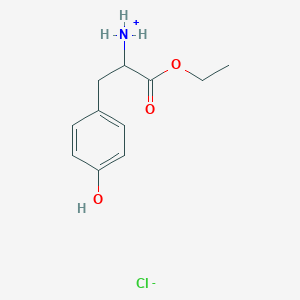
![4-[({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid](/img/structure/B3459204.png)

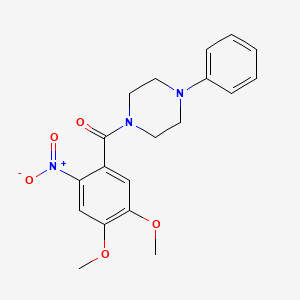

![N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B3459234.png)
![dimethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]terephthalate](/img/structure/B3459235.png)

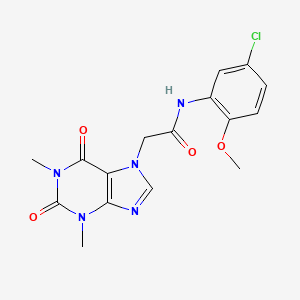
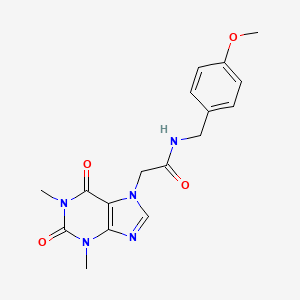
![dimethyl 5-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}isophthalate](/img/structure/B3459281.png)
![1,3-dimethyl-7-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3459288.png)